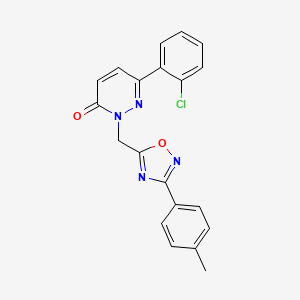
(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone”, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles . The synthesis involved the hydrazinolysis of a phthalimide derivative, which led to the deprotected parent compound. This was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Characterization
Novel compounds including those structurally similar to (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been synthesized and characterized through various techniques such as UV, IR, NMR, and mass spectrometry. The density functional theory (DFT) calculations have been employed for structural optimization and interpretation of theoretical vibrational spectra, highlighting the compound's potential in understanding molecular structure and reactivity in various states (Shahana & Yardily, 2020).
Biological Screening and Antimicrobial Activity
Compounds with a structure similar to the subject chemical have been tested for in vitro antimicrobial activities against a range of bacterial and fungal species. These studies suggest that certain modifications in the molecule can enhance its antibacterial activities, demonstrating potential applications in drug discovery and pharmaceutical research (Singh, Singh, & Bhanuka, 2016).
Molecular Docking Studies
Molecular docking studies have been carried out to understand the interactions of similar compounds with bacterial enzymes, aiding in the exploration of their antibacterial activity. These studies offer insights into the compound's mechanism of action and its potential as a therapeutic agent (Shahana & Yardily, 2020).
Application in Organic Electronics
Related heterocyclic analogues have been investigated for their electronic properties, which are crucial for developing materials in organic electronics. These studies include the synthesis and modeling of oligothiophenes bearing stable radicals, which could have applications in creating new types of electronic devices (Chahma, Riopel, & Arteca, 2021).
Spectroscopic Properties and Photophysics
The effects of structure and environment on the spectroscopic properties of compounds structurally related to (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been extensively studied. These studies contribute to a better understanding of the photophysical behavior of such compounds, which is essential for their potential applications in fluorescent probes and materials science (Al-Ansari, 2016).
Zukünftige Richtungen
While there isn’t specific information available on the future directions of “(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone”, research on related compounds, such as 2,4-disubstituted arylthiazoles, suggests that these compounds could be promising candidates for the treatment of Trypanosoma brucei infections . This indicates potential future directions in the development of new drugs for treating neglected tropical diseases.
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-18(20-9-8-14(11-20)16-7-4-10-22-16)15-12-23-17(19-15)13-5-2-1-3-6-13/h1-7,10,12,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPPVGIRONXSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)
![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)


![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)





![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)
![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)